molecular formula C10H9NO6 B1294657 Dimethyl 2-nitroterephthalate CAS No. 5292-45-5

Dimethyl 2-nitroterephthalate

Cat. No. B1294657
CAS RN: 5292-45-5
M. Wt: 239.18 g/mol
InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl 2-nitroterephthalate is not explicitly detailed in the provided papers. However, similar compounds are synthesized through various methods, including photochemical reactions with tetranitromethane, as seen in the formation of nitro substitution products from dimethylnaphthalene . These methods could potentially be adapted for the synthesis of dimethyl 2-nitroterephthalate by introducing a nitro group into the terephthalate structure.

Molecular Structure Analysis

The molecular structure of dimethyl 2-nitroterephthalate would likely resemble that of related compounds such as dimethyl terephthalate, with the addition of a nitro group. The structure of dimethyl 2,3-dihydroxyterephthalate has been reported, and it is used as an intermediate in the synthesis of various sulfur-containing compounds . The presence of substituents such as nitro groups can significantly affect the molecular conformation and electronic properties of the compound.

Chemical Reactions Analysis

While the specific chemical reactions of dimethyl 2-nitroterephthalate are not described, the papers provide information on related compounds. For instance, dimethyl terephthalate exhibits electrochromic characteristics upon electrochemical stimulation . The introduction of a nitro group could alter the reactivity and the types of chemical reactions that dimethyl 2-nitroterephthalate can undergo, such as redox reactions or nucleophilic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-nitroterephthalate can be inferred from related compounds. For example, polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate have been investigated, revealing that structural differences such as torsional angles can affect the pi-electronic system and hydrogen-bonding patterns . These properties are crucial for understanding the behavior of dimethyl 2-nitroterephthalate in various environments and applications. Additionally, spectroscopic techniques have been used to analyze and deconvolute isomers of dimethylnaphthalenes, which could be applicable to studying dimethyl 2-nitroterephthalate .

Scientific Research Applications

Heterocyclic Chemistry

Dimethyl 2-nitroterephthalate is instrumental in the field of heterocyclic chemistry. It plays a crucial role in synthesizing new heterocyclic ring systems, especially in forming tetraazanthracenes (Williams & Shalaby, 1973).

Biodegradable Polymers

In the development of biodegradable polymers, dimethyl 2-nitroterephthalate is a significant building block. Its application in creating poly(ethylene terephthalate) copolymers has been explored, offering insights into environmentally friendly materials (Cerdà-Cuéllar et al., 2004).

Pharmaceutical and Medical Imaging

Dimethyl 2-nitroterephthalate is used in synthesizing fluorine-18-labeled bexarotene analogs for PET imaging. This highlights its potential in diagnostic imaging and pharmaceutical research (Wang et al., 2014).

Safety And Hazards

Dimethyl 2-nitroterephthalate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

properties

IUPAC Name

dimethyl 2-nitrobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-7(10(13)17-2)8(5-6)11(14)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYWCKGMOYQZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022223
Record name Dimethyl nitroterephthalate
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Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-nitroterephthalate

CAS RN

5292-45-5
Record name 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2-nitro-, 1,4-dimethyl ester
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Record name Dimethyl nitroterephthalate
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Record name Dimethyl 2-nitroterephthalate
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Record name DIMETHYL NITROTEREPHTHALATE
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Czech Patent Specification No. 138,287 discloses a process for preparing 1-nitrobenzene-2-methoxycarbonyl-5-carboxylic acid. In this process, dimethyl benzene-1,4-dicarboxylate is nitrated in fuming sulfuric acid by means of a mixed acid of 20% strength oleum and 98% strength nitric acid; the dimethyl 1-nitrobenzene-2,5-dicarboxylate obtained is then first isolated and subsequently partially hydrolyzed by means of a large excess of 70% strength aqueous sulfuric acid. 1-Nitrobenzene-2-methoxycarbonyl-5-carboxylic acid precipitated in the acidic medium is then dissolved by means of sodium carbonate and reprecipitated by means of hydrochloric acid. In carrying out this process in industry, it suffers from the disadvantage that the waste water is very heavily polluted. The process moreover requires an additional isolating step as well as a purification operation, and it is impossible to prevent explosive dimethyl ether from forming from the methyl alcohol resulting in the hydrolysis of the ester group.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
P Zou, MH Xie, SN Luo, YL Liu, YJ He - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C10H9NO6, the two ester groups and the nitro group are inclined at 9.2 (2), 123.3 (6) and 135.2 (5), respectively to the mean plane of the benzene …
Number of citations: 11 scripts.iucr.org
HR Kricheldorf, V Döring, I Beuermann… - Die Makromolekulare …, 1988 - Wiley Online Library
… After cooling to 60C dimethyl 2-nitroterephthalate (0,5 mol) was added, and the reaction mixture was heated to 100C for 2 h. The cooled solution was poured into 2 1 of ice/water and …
Number of citations: 25 onlinelibrary.wiley.com
HR Kricheldorf, V Döring… - … Chemistry and Physics, 1988 - Wiley Online Library
… Dimethyl-2-nitroterephthalate (1 ,O mol) was added in portions and the reaction mixture was stirred for 1 h at 20-25 "C and for 2 h at 60-70C. After cooling, the reaction mixture was …
Number of citations: 50 onlinelibrary.wiley.com
M Wang, T Davis, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
… As indicated in Scheme 2, partial hydrolysis of dimethyl-2-nitroterephthalate with 1 N NaOH aqueous solution in dioxane afforded monoacid ester 3 in 51% yield. Transformation of acid …
Number of citations: 7 www.sciencedirect.com
GS Liou, SH Hsiao - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
… The diacid monomer NOTPA was prepared from the nitro displacement of dimethyl 2-nitroterephthalate with the potassium naphthoxide of β-naphthol, followed by base-induced ester …
Number of citations: 37 onlinelibrary.wiley.com
M Dotrong, MH Dotrong, RC Evers - Polymer, 1993 - Elsevier
End-capped poly(p-phenylenebenzobisthiazole) structures containing randomly distributed 2,6-dimethylphenoxy pendants along the rigid-rod backbone were synthesized through the …
Number of citations: 21 www.sciencedirect.com
M Dotrong, MH Dotrong, HH Song, U Santhosh… - Polymer, 1998 - Elsevier
… The requisite monomer, 2(2,6-dimethylphenoxy)terephthaloyl chloride, was prepared via a multi-step procedure in which dimethyl-2-nitroterephthalate underwent nucleophilic attack by …
Number of citations: 8 www.sciencedirect.com
M Dotrong, SM Lovejoy, JF Wolfe… - Journal of heterocyclic …, 1997 - Wiley Online Library
Recently we reported the synthesis in polyphosphoric acid of a graft copolymer consisting of a rigid‐rod poly[benzo(1,2‐d;4,5‐d′)bisthiazole‐2,6‐diyl]‐1,4‐phenylene backbone and …
Number of citations: 6 onlinelibrary.wiley.com
WZ Heldt - The Journal of Organic Chemistry, 1962 - ACS Publications
… Fraction II did not give a melting point depression with a synthetic sample of dimethyl 2nitroterephthalate. (Reported melting point for dimethyl 2-nitroterephthalate, 74-75C.16) Reaction …
Number of citations: 5 pubs.acs.org
HR Kricheldorf, DF Wulff - Journal of Polymer Science Part A …, 1996 - Wiley Online Library
(S)‐Pentyloxyterephthalic acid was prepared by alkylation of dimethyl trimethylsiloxyterephthalate with (S)‐2‐methylbutan‐1‐ol tosylate. (S,S)‐2,5‐bis‐i‐pentyloxyterephthalic acid was …
Number of citations: 11 onlinelibrary.wiley.com

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